![molecular formula C40H42N2O7Si B13143952 20-[3-[2-[Tert-butyl(diphenyl)silyl]oxyethylamino]propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B13143952.png)
20-[3-[2-[Tert-butyl(diphenyl)silyl]oxyethylamino]propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 20-[3-[2-[Tert-butyl(diphenyl)silyl]oxyethylamino]propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione is a complex organic molecule with a unique structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its intricate structure, featuring multiple functional groups and a pentacyclic framework, makes it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:
Formation of the Pentacyclic Core: This step involves the cyclization of a suitable precursor to form the pentacyclic framework. Reagents such as strong acids or bases, along with heat, are often used to facilitate this cyclization.
Introduction of Functional Groups: The tert-butyl(diphenyl)silyl group is introduced through a silylation reaction, typically using tert-butyl(diphenyl)silyl chloride and a base such as triethylamine.
Amino Group Addition: The amino group is added via a nucleophilic substitution reaction, where a suitable amine reacts with an intermediate compound.
Methoxylation: The dimethoxy groups are introduced through methylation reactions, often using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s stability and functional groups make it suitable for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Studies: It can be used as a probe to study biological pathways and interactions, given its ability to interact with various biomolecules.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
20-[3-[2-[Tert-butyl(diphenyl)silyl]oxyethylamino]propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione: shares similarities with other pentacyclic compounds featuring silyl and amino groups.
Uniqueness
- The presence of the tert-butyl(diphenyl)silyl group and the specific arrangement of functional groups make this compound unique. Its ability to undergo various chemical reactions and its potential applications in multiple fields highlight its distinctiveness compared to similar compounds.
Propiedades
Fórmula molecular |
C40H42N2O7Si |
|---|---|
Peso molecular |
690.9 g/mol |
Nombre IUPAC |
20-[3-[2-[tert-butyl(diphenyl)silyl]oxyethylamino]propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione |
InChI |
InChI=1S/C40H42N2O7Si/c1-40(2,3)50(26-13-8-6-9-14-26,27-15-10-7-11-16-27)49-20-18-41-17-12-19-42-37-29-22-34-35(48-25-47-34)23-30(29)38(43)36(37)28-21-32(45-4)33(46-5)24-31(28)39(42)44/h6-11,13-16,21-24,41H,12,17-20,25H2,1-5H3 |
Clave InChI |
HQYBVKTZNJCBHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCNCCCN3C4=C(C5=CC(=C(C=C5C3=O)OC)OC)C(=O)C6=CC7=C(C=C64)OCO7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


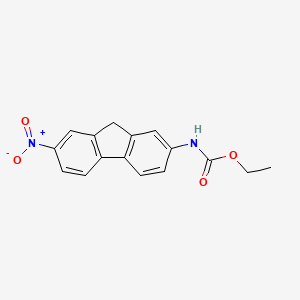
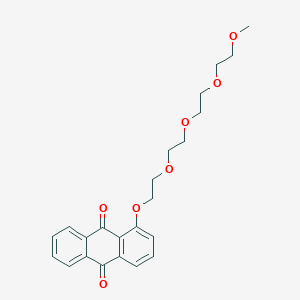
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)
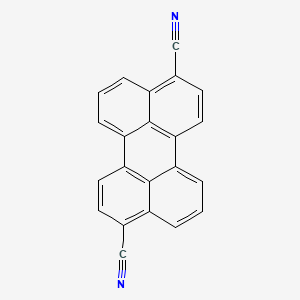

![Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine](/img/structure/B13143914.png)
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one](/img/structure/B13143916.png)
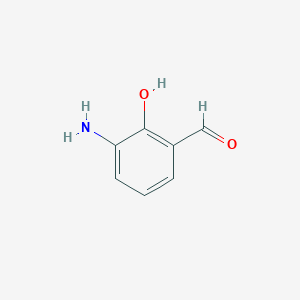
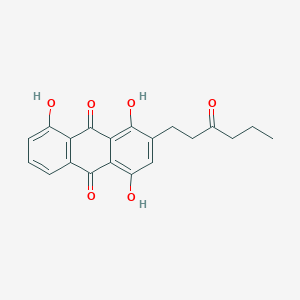
![[(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13143933.png)

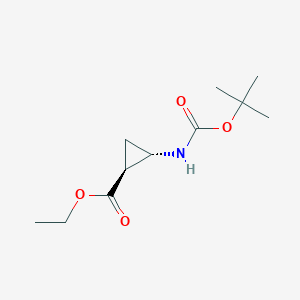
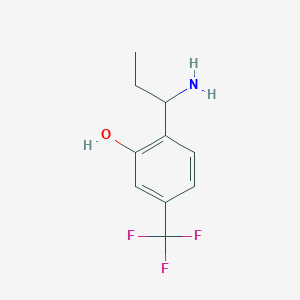
![2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline](/img/structure/B13143948.png)
